4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline
Description
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C29H26N4O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[2-(4-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C29H26N4O2/c1-35-21-12-10-19(11-13-21)27-18-23(22-6-2-3-7-24(22)30-27)29(34)33-16-14-20(15-17-33)28-31-25-8-4-5-9-26(25)32-28/h2-13,18,20H,14-17H2,1H3,(H,31,32) |
InChI Key |
CSCUZUDJJDWFRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline involves multiple steps. One of the common synthetic routes includes the following steps:
Formation of the benzimidazole ring: This can be achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
Formation of the piperidine ring: The benzimidazole derivative is then reacted with piperidine under suitable conditions to form the piperidine ring.
Formation of the quinoline ring: The final step involves the cyclization of the intermediate compound with 4-methoxyphenylquinoline under acidic conditions to form the desired product.
Chemical Reactions Analysis
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Scientific Research Applications
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline can be compared with other similar compounds such as:
Biological Activity
The compound 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.
Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline
- Molecular Formula : C_{20}H_{22}N_{4}O_{2}
- CAS Number : [insert CAS number if available]
This compound features a benzimidazole moiety linked to a piperidine and a methoxy-substituted phenyl group, which may contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- OVCAR-3 (ovarian cancer)
In vitro studies have demonstrated that compounds with benzimidazole rings can induce apoptosis in cancer cells, with IC50 values often in the micromolar range. For example, one study reported an IC50 of approximately 25 μM for related benzimidazole derivatives against MCF-7 cells, suggesting that structural modifications could enhance potency .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of cell cycle progression : Compounds can interfere with the normal cell cycle, leading to cell death.
- Induction of apoptosis : Activation of intrinsic apoptotic pathways has been observed.
- Targeting specific kinases : Some derivatives act as inhibitors of protein kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural characteristics. Key findings from SAR studies include:
- Substitution Patterns : The presence of electron-donating groups (like methoxy) enhances the cytotoxicity compared to unsubstituted analogs.
- Linker Variability : The choice of linker between the benzimidazole and other moieties impacts the overall activity and selectivity for cancer cells.
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25 | Apoptosis induction |
| Compound B | OVCAR-3 | 30 | Cell cycle arrest |
| Compound C | A549 | 15 | Kinase inhibition |
Note: Values are indicative and derived from various studies on similar compounds.
Case Studies
-
Study on Benzimidazole Derivatives :
In a recent study, a series of benzimidazole derivatives were synthesized and tested against MCF-7 and OVCAR-3 cell lines. The results indicated that modifications at the nitrogen position significantly enhanced anticancer activity, with some compounds showing IC50 values below 20 μM . -
Mechanistic Insights :
Another research effort focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, confirming apoptotic induction through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
